

# Application Notes and Protocols: Synthesis of Substituted Indoles Using Nitrosoarenes

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## Compound of Interest

Compound Name: 2,6-Dichloronitrosobenzene

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These application notes provide a comprehensive overview of the synthesis of substituted indoles utilizing nitrosoarenes as key starting materials. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents. This document details the widely used Bartoli indole synthesis, along with alternative methods, providing detailed experimental protocols, quantitative data for reaction optimization, and mechanistic insights.

## Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful and flexible method for the preparation of 7-substituted indoles, a class of compounds often challenging to synthesize via traditional methods like the Fischer indole synthesis.<sup>[1][2]</sup> The reaction proceeds via the addition of a vinyl Grignard reagent to an ortho-substituted nitrosoarene (or a nitroarene, which is reduced *in situ* to the nitrosoarene).<sup>[3]</sup> The presence of a sterically demanding ortho-substituent is crucial for the success of the reaction, as it facilitates a key<sup>[4][4]</sup>-sigmatropic rearrangement.<sup>[3]</sup>

## General Reaction Scheme:

Ortho-substituted Nitrosoarene + Vinyl Grignard Reagent → 7-Substituted Indole

## Key Advantages:

- Direct route to 7-substituted indoles.<sup>[3]</sup>

- Tolerates a wide range of functional groups on the aromatic ring.
- Can be adapted for solid-phase synthesis.[\[2\]](#)

## Data Presentation: Reaction of Vinyl Grignard Reagents with ortho-Substituted Nitrosoarenes

The following table summarizes the yields of 7-substituted indoles obtained from the reaction of various ortho-substituted nitrosoarenes with vinyl Grignard reagents. This data is crucial for researchers in selecting appropriate substrates and predicting reaction outcomes.

ortho-Substituent (R)	Grignard Reagent	Solvent	Indole Product	Yield (%)	Reference
CH <sub>3</sub>	Vinylmagnesium bromide	Diethyl ether	7-Methylindole	56	
Cl	Vinylmagnesium bromide	THF	7-Chloroindole	32	
Br	Vinylmagnesium bromide	Dibutyl ether	7-Bromoindole	42	
Ph	Vinylmagnesium bromide	Dibutyl ether	7-Phenylindole	48	
TMS	Vinylmagnesium bromide	Dibutyl ether	7-(Trimethylsilyl)indole	46	

## Experimental Protocols:

Protocol 1: General Procedure for the Synthesis of 7-Substituted Indoles from ortho-Substituted Nitrosoarenes

This protocol is a general guideline for the Bartoli indole synthesis starting from a nitrosoarene.

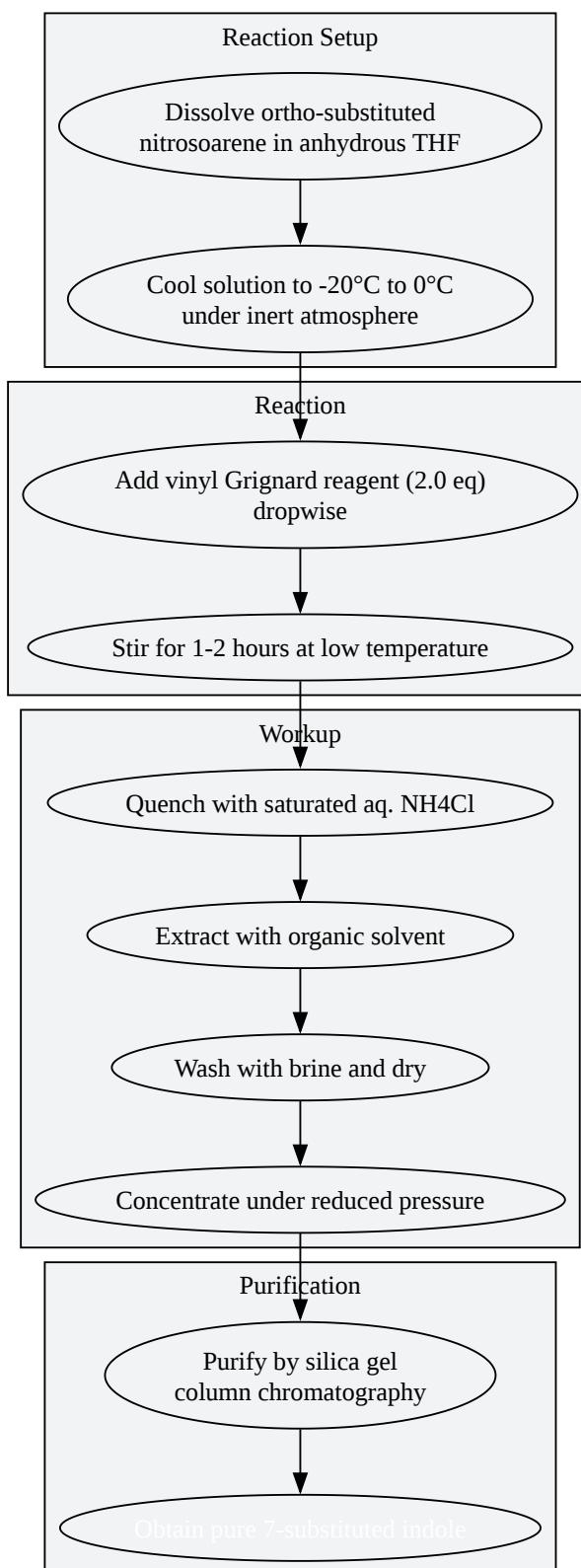
Materials:

- ortho-Substituted nitrosoarene (1.0 eq)
- Vinylmagnesium bromide (1.0 M in THF, 2.0 eq)
- Anhydrous tetrahydrofuran (THF) or Diethyl ether (Et<sub>2</sub>O)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
- Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
- Silica gel for column chromatography

**Procedure:**

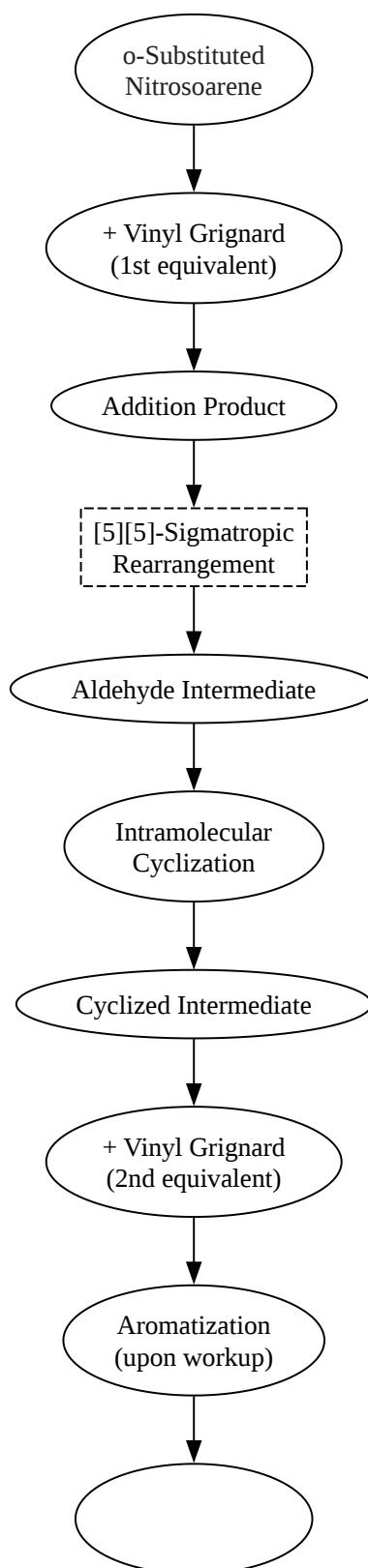
- A solution of the ortho-substituted nitrosoarene in anhydrous THF is cooled to -20 °C to 0 °C under an inert atmosphere (e.g., argon or nitrogen).[2]
- The vinyl Grignard reagent (2.0 equivalents) is added dropwise to the cooled solution over a period of 15-30 minutes, maintaining the low temperature.[3]
- The reaction mixture is stirred at the same temperature for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
- The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[2]
- The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).
- The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
- The crude product is purified by silica gel column chromatography to afford the desired 7-substituted indole.

**Mandatory Visualization:**



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Caption: Workflow for the Bartoli indole synthesis.



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Caption: Key steps in the Bartoli indole synthesis mechanism.

# Alternative Syntheses of Substituted Indoles from Nitrosoarenes

While the Bartoli synthesis is prominent, other methods also utilize nitrosoarenes for the construction of the indole core.

## Cadogan-Sundberg Indole Synthesis

The Cadogan-Sundberg synthesis involves the reductive cyclization of an o-nitrostyrene, which proceeds through an intermediate nitroso species, to form an indole.<sup>[4][5]</sup> This reaction is typically carried out using a deoxygenating agent like a trialkyl phosphite.<sup>[4]</sup>

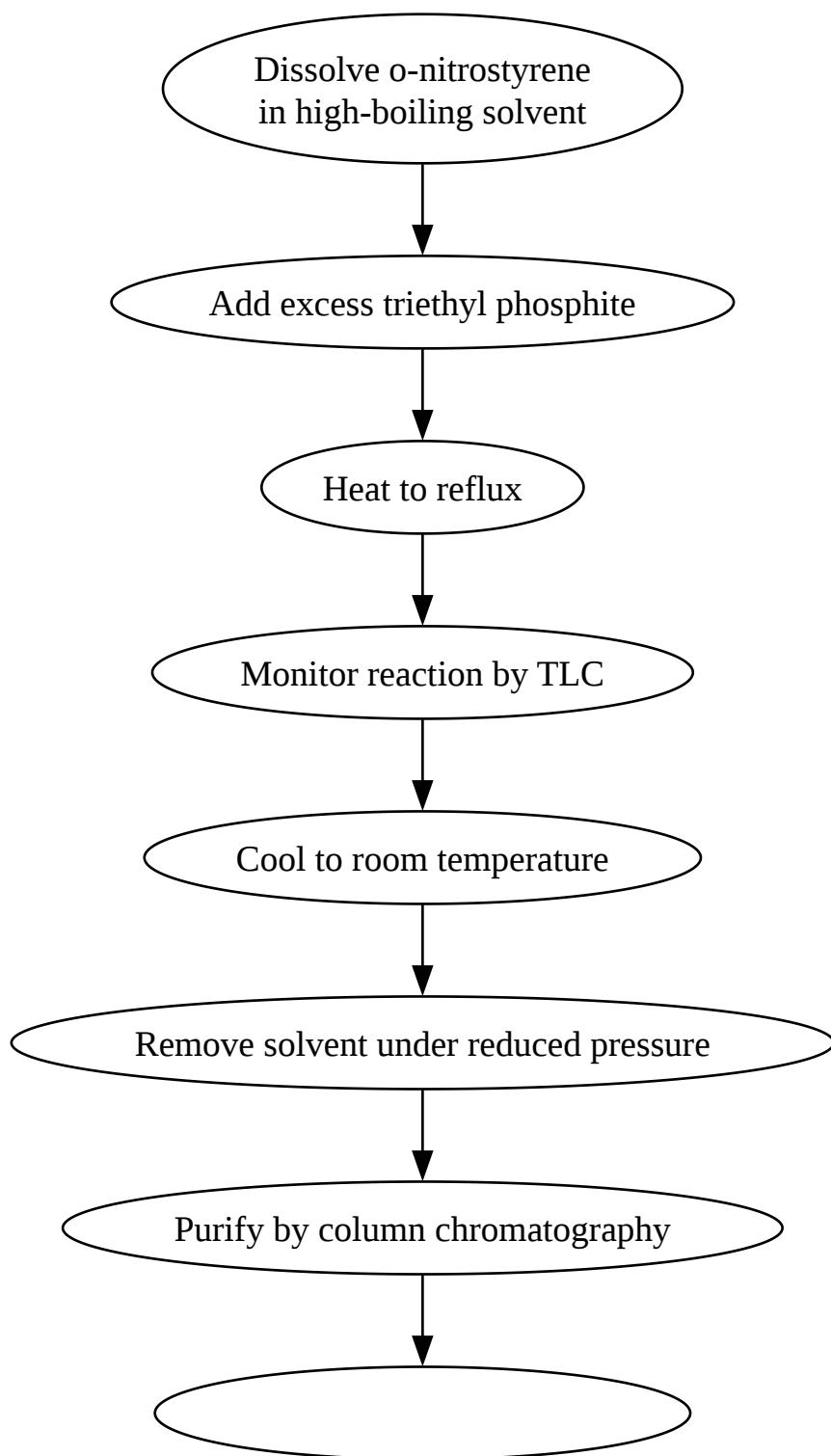
### Protocol 2: General Procedure for the Cadogan-Sundberg Indole Synthesis

#### Materials:

- ortho-Nitrostyrene derivative (1.0 eq)
- Triethyl phosphite ( $P(OEt)_3$ , excess)
- High-boiling point solvent (e.g., diethyl phthalate)

#### Procedure:

- A solution of the o-nitrostyrene derivative in a high-boiling point solvent is prepared.
- An excess of triethyl phosphite is added to the solution.
- The reaction mixture is heated to reflux for several hours, or until the reaction is complete as monitored by TLC.
- The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- The residue is purified by column chromatography on silica gel to yield the substituted indole.

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Caption: Workflow for the Cadogan-Sundberg indole synthesis.

## Photochemical Synthesis

Recent advancements have demonstrated the use of photochemical methods for the synthesis of indoles from nitroarenes, which are believed to proceed via a nitroso intermediate. These reactions often occur under mild conditions.

A notable example is the photoinduced Bartoli-type synthesis where the reaction between a nitroarene and an alkene is initiated by light.

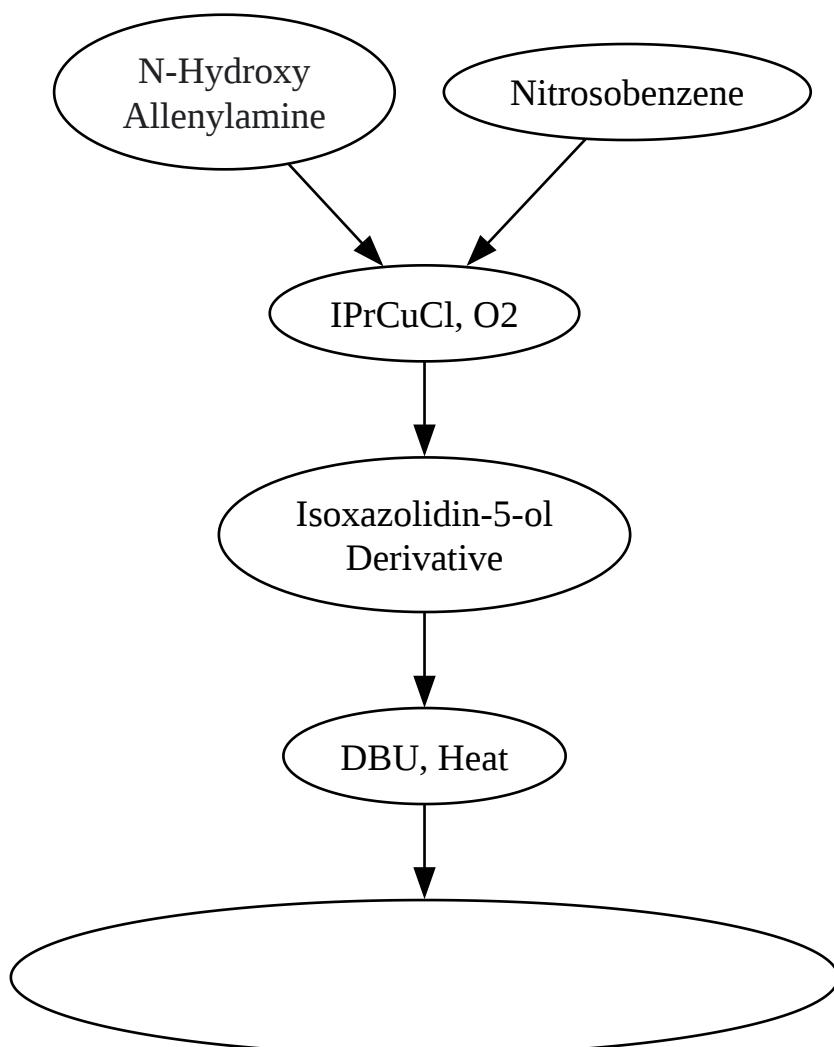
## Application in Drug Development: Synthesis of Bioactive Indoles

The synthesis of substituted indoles using nitrosoarenes has found significant application in the preparation of biologically active molecules, including pharmaceutical agents.

## Synthesis of WIN 48098 and JWH 015 Precursors

A one-pot synthesis of highly functionalized indoles, which are precursors to bioactive molecules like WIN 48098 and JWH 015, has been developed.<sup>[1]</sup> This method involves the [3 + 2]-annulation of N-hydroxy allenylamines with nitrosobenzenes.<sup>[1]</sup>

**Reaction Pathway:** The reaction proceeds through the formation of an isoxazolidin-5-ol derivative in the presence of a copper catalyst and oxygen, which upon heating with a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), rearranges to the substituted indole.<sup>[1]</sup>



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Caption: Pathway to precursors of WIN 48098 and JWH 015.

This approach highlights the utility of nitrosoarenes in constructing complex indole scaffolds relevant to drug discovery and development. The ability to generate highly substituted indoles in a controlled manner is of paramount importance for creating libraries of compounds for biological screening.

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